4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: is a complex organic compound with a unique structure. Let’s break it down:
Benzamide Core: The central benzamide moiety provides rigidity and stability.
Thiadiazole Ring: The 1,2,4-thiadiazole ring contributes to the compound’s pharmacological properties.
Triazole Ring: The 1,2,3-triazole ring enhances bioactivity.
Methoxy and Methyl Groups: These substituents influence solubility and lipophilicity.
Preparation Methods
Synthesis Routes: Several synthetic routes exist for this compound, but one common approach involves coupling an appropriate amine (bearing the triazole and thiadiazole functionalities) with 4-methoxybenzoyl chloride. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods. Solvent choice, catalysts, and temperature play crucial roles.
Chemical Reactions Analysis
Reactivity:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: Reduction of the amide carbonyl group may yield an amine.
Substitution: Substituents can be modified via nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrazine: Converts the thiadiazole to a thiol group.
Lithium Aluminum Hydride (LiAlH₄): Reduces the amide to an amine.
Hydrolysis: Cleavage of the amide bond yields the corresponding acid and amine.
Substitution: Substituents can be replaced by other functional groups.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated as a potential antidepressant and anxiolytic agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its effects on stress-related pathways.
Mechanism of Action
The compound likely interacts with corticotropin-releasing factor (CRF) receptors, modulating stress responses. Further research is needed to
Properties
Molecular Formula |
C20H18N6O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-5-4-6-15(11-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-9-16(28-3)10-8-14/h4-11H,1-3H3,(H,21,22,24,27) |
InChI Key |
FFNHQGXTOSOINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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